molecular formula C7H10BrN3 B3222908 2,5-Pyridinediamine, 3-bromo-N2-ethyl- CAS No. 1215921-78-0

2,5-Pyridinediamine, 3-bromo-N2-ethyl-

Cat. No.: B3222908
CAS No.: 1215921-78-0
M. Wt: 216.08 g/mol
InChI Key: NGSZOBKPBXJXCT-UHFFFAOYSA-N
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Description

2,5-Pyridinediamine, 3-bromo-N2-ethyl- is a brominated derivative of pyridinediamine. This compound is characterized by the presence of two amino groups at positions 2 and 5 on the pyridine ring, with a bromine atom at position 3 and an ethyl group attached to the nitrogen atom at position 2. It is a valuable intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

The synthesis of 2,5-Pyridinediamine, 3-bromo-N2-ethyl- can be achieved through several synthetic routes. One common method involves the bromination of 2,5-diaminopyridine followed by the introduction of the ethyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid. The ethylation step can be performed using ethyl iodide in the presence of a base like potassium carbonate.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

2,5-Pyridinediamine, 3-bromo-N2-ethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.

    Reduction Reactions: The compound can be reduced to form different derivatives, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Pyridinediamine, 3-bromo-N2-ethyl- has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antibacterial activities.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2,5-Pyridinediamine, 3-bromo-N2-ethyl- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the ethyl group can influence its binding affinity and selectivity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2,5-Pyridinediamine, 3-bromo-N2-ethyl- include:

    2,3-Diamino-5-bromopyridine: Lacks the ethyl group, which may affect its reactivity and applications.

    2,5-Diaminopyridine: Does not have the bromine atom, leading to different chemical properties and reactivity.

    3-Bromo-2,6-diaminopyridine: The position of the amino groups differs, which can influence its chemical behavior and applications.

The uniqueness of 2,5-Pyridinediamine, 3-bromo-N2-ethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

3-bromo-2-N-ethylpyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-2-10-7-6(8)3-5(9)4-11-7/h3-4H,2,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSZOBKPBXJXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289044
Record name 3-Bromo-N2-ethyl-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215921-78-0
Record name 3-Bromo-N2-ethyl-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215921-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N2-ethyl-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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